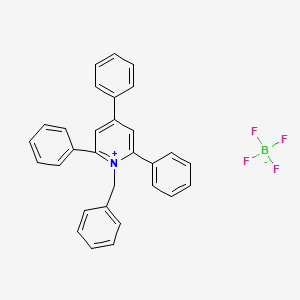

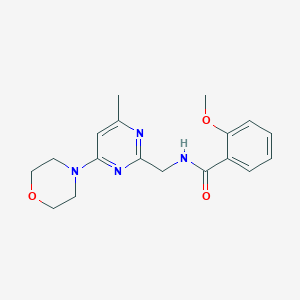

![molecular formula C22H20N4O4S B2551016 1-(3,4-二甲氧基苯基)-3-(3-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)脲 CAS No. 1172337-11-9](/img/structure/B2551016.png)

1-(3,4-二甲氧基苯基)-3-(3-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diaryl ureas is a significant area in medicinal chemistry due to their potential as anticancer agents. The synthesis process often involves computer-aided design to create derivatives with specific antiproliferative activities against various cancer cell lines. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported to show significant effects on cancer cell lines such as A549, HCT-116, and PC-3, with some compounds demonstrating inhibitory activities comparable to known inhibitors like sorafenib . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has led to compounds with potent activity against chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity . Another approach involved the synthesis of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, starting from 4,6-dimethoxypyrimidinylsulphone and salicylic aldehyde, leading to compounds with moderate herbicidal activities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, and EI-MS, along with elemental analyses. For example, the structures of new 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives were characterized using these methods . The molecular properties of these compounds can also be explored through quantum-chemical calculations using DFT/B3LYP methods, which provide insights into features like HOMO, LUMO, energy gaps, and other chemical properties that are crucial for understanding their reactivity and potential as drug candidates .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are multi-step and often involve condensation and cyclization reactions. For instance, the synthesis of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings involves a condensation of 2-(4,6-dimethoxypyrimidinyloxy)benzaldehyde with aminothiourea, followed by cyclization to yield the desired thiadiazole, which is then reacted with isocyanates to form the target compounds . These reactions are carefully designed to achieve the desired molecular architecture that is essential for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are crucial for their potential application as drugs. The quantum chemical calculations provide valuable information on these properties, including ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These properties influence the drug's behavior in biological systems and its interaction with the target molecules. For example, the calculated dipole moment can affect the compound's solubility and its ability to penetrate cell membranes .

科学研究应用

合成和生物活性

- 含有嘧啶和噻二唑环的脲类化合物因其潜在的除草剂活性而被合成。这些化合物对某些植物种类表现出中等的抑制作用,表明在农业杂草管理中具有潜在的应用 盛子廉,2014.

结构分析和除草剂开发

- 某些磺酰脲除草剂的晶体结构被阐明,它们与本化合物共享一个核心结构基序。这些研究有助于了解其除草剂活性的分子基础,并可以为设计具有增强功效和选择性的新化合物提供信息 全英恩、金真恩、权恩真、金泰浩,2015.

杂环化合物的形成

- 对 N'-二苯亚甲基-N-苯基-N-三甲基甲硅烷基脲的研究导致了各种杂环化合物的形成,例如咪唑烷酮、三嗪酮和嘧啶酮衍生物。这些发现扩展了可用于合成具有潜在药物化学和材料科学应用的新型化合物的化学工具箱 松田勇、山本荣、石井义雄,1976.

抗菌剂

- 含有磺酰胺基团的新型杂环化合物已被合成并对其抗菌性能进行了评估。此类研究对于持续寻找新的抗菌剂以对抗耐药菌株至关重要 M. E. Azab、M. Youssef、E. A. El-Bordany,2013.

抗癌研究

- 二芳基脲,特别是 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物,因其抗癌特性而被探索。此类研究对于开发针对各种癌症类型的新型治疗剂至关重要 冯健、李泰、梁诗韶等,2020.

超分子化学

- 通过四重氢键研究了脲嘧啶酮的二聚化,突出了这些化合物在构建超分子结构中的潜力。这项研究对新型材料和纳米技术应用的开发具有影响 F. H. Beijer、R. Sijbesma、H. Kooijman 等,1998.

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-13-9-20(27)26-17(12-31-22(26)23-13)14-5-4-6-15(10-14)24-21(28)25-16-7-8-18(29-2)19(11-16)30-3/h4-12H,1-3H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPRQMZFHIWSRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

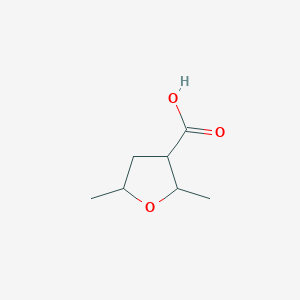

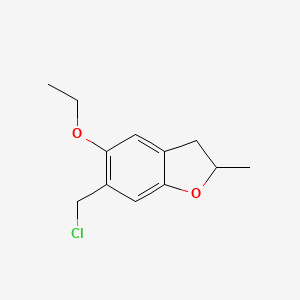

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)

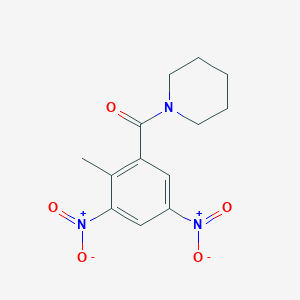

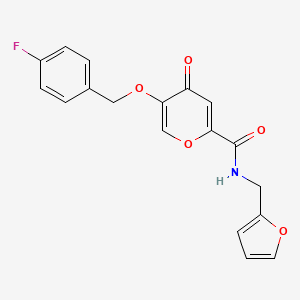

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

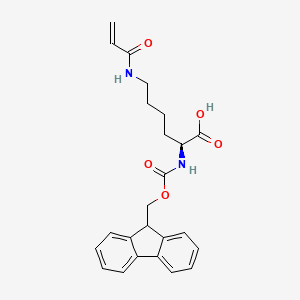

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)